

A Technical Guide to the Chemical Properties of Iloperidone Metabolite P95-13C,d3

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Compound of Interest

Compound Name: *Iloperidone metabolite P95-13C,d3*

Cat. No.: *B15143488*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and pharmacological properties of Iloperidone metabolite P95, with a specific focus on its isotopically labeled form, P95-13C,d3. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support research and development activities.

Core Chemical Properties

Iloperidone metabolite P95, also known as P95-12113, is one of the two major metabolites of the atypical antipsychotic drug Iloperidone.^{[1][2]} It is formed in the liver through hydroxylation of Iloperidone, a process mediated by the cytochrome P450 enzyme CYP2D6.^{[2][3]} The isotopically labeled version, P95-13C,d3, is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.^[4]

Quantitative Data Summary

The following table summarizes the key chemical identifiers and properties of both the native and isotopically labeled forms of Iloperidone metabolite P95.

Property	Iloperidone Metabolite P95	Iloperidone Metabolite P95-13C,d3
IUPAC Name	4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid	4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(methoxy-d3)-benzoic acid-13C
Synonyms	P95-12113, Iloperidone Carboxylic Acid	-
CAS Number	475110-48-6	2747914-96-9
Molecular Formula	C ₂₃ H ₂₅ FN ₂ O ₅	C ₂₂ ¹³ CH ₂₂ D ₃ FN ₂ O ₅
Molecular Weight	428.46 g/mol	432.47 g/mol
Purity	≥98% (commercially available)	Not specified, for research use
Solubility	Soluble in DMSO	Not specified, assumed similar to native form

Pharmacological Profile

Iloperidone metabolite P95 exhibits a distinct pharmacological profile. While it is a major metabolite, it is not considered to contribute significantly to the therapeutic effects of Iloperidone in the central nervous system (CNS) as it does not readily cross the blood-brain barrier. However, it does possess activity at various receptors, which may contribute to the peripheral effects of the parent drug.

Receptor Binding Affinity

The primary pharmacological action of Iloperidone is antagonism of dopamine D₂ and serotonin 5-HT_{2A} receptors. While P95 has a significantly lower affinity for these receptors compared to the parent compound, it does interact with several adrenergic and serotonergic receptors.

Receptor	Mean Ki (nM)
Serotonin (5-HT) 2A	7.08
α1-Adrenergic	21.38
α2B-Adrenergic	83.18
α2C-Adrenergic	47.86

Data sourced from Cayman Chemical product information, referencing Subramanian, N., and Kalkman, H.O. (2002).

Experimental Protocols

The quantitative analysis of Iloperidone and its metabolites, including P95, in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of isotopically labeled internal standards like P95-13C,d3 is standard practice in such assays to ensure accuracy and precision. A widely used and robust method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

UPLC-MS/MS Method for Quantification in Plasma

The following protocol is a representative example for the simultaneous determination of Iloperidone, P88, and P95 in rat plasma.

3.1.1. Sample Preparation (Solid Phase Extraction)

- To 100 µL of human plasma, add the internal standard solution (containing Iloperidone-d4, P88-d4, and P95-13C,d3).
- Vortex the mixture.
- Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
- Wash the cartridge with an appropriate solvent to remove interferences.
- Elute the analytes with a suitable elution solvent.

- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

3.1.2. Chromatographic Conditions

- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m) or equivalent.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient Elution:
 - 0-0.5 min: 10% B
 - 0.5-1.0 min: 10% to 90% B
 - 1.0-1.4 min: 90% B
 - 1.4-1.5 min: 90% to 10% B
 - 1.5-2.0 min: 10% B
- Injection Volume: 5 μ L.

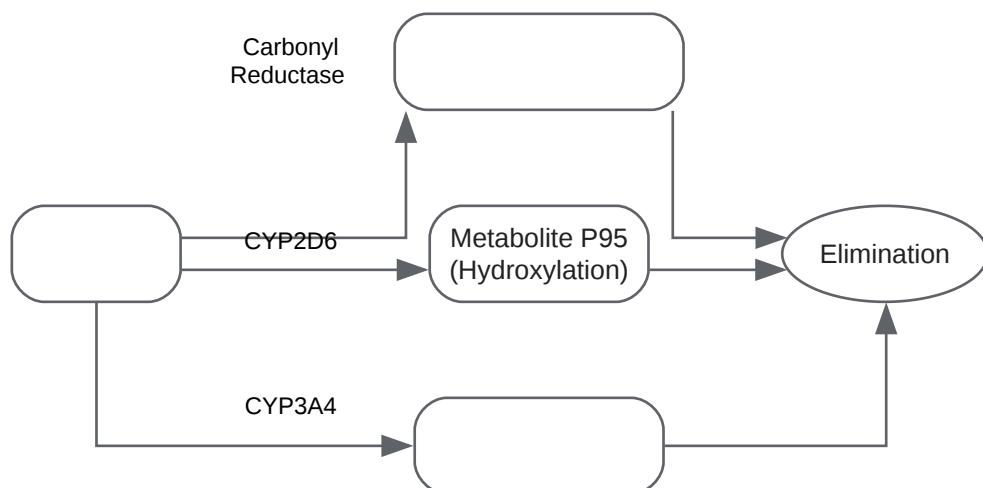
3.1.3. Mass Spectrometric Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Iloperidone: To be determined based on instrumentation.
 - P88: To be determined based on instrumentation.

- P95: To be determined based on instrumentation.
- Iloperidone-d4 (IS): To be determined based on instrumentation.
- P88-d4 (IS): To be determined based on instrumentation.
- P95-13C,d3 (IS): To be determined based on instrumentation.
- Source Parameters (e.g., Capillary Voltage, Source Temperature): To be optimized for the specific mass spectrometer used.

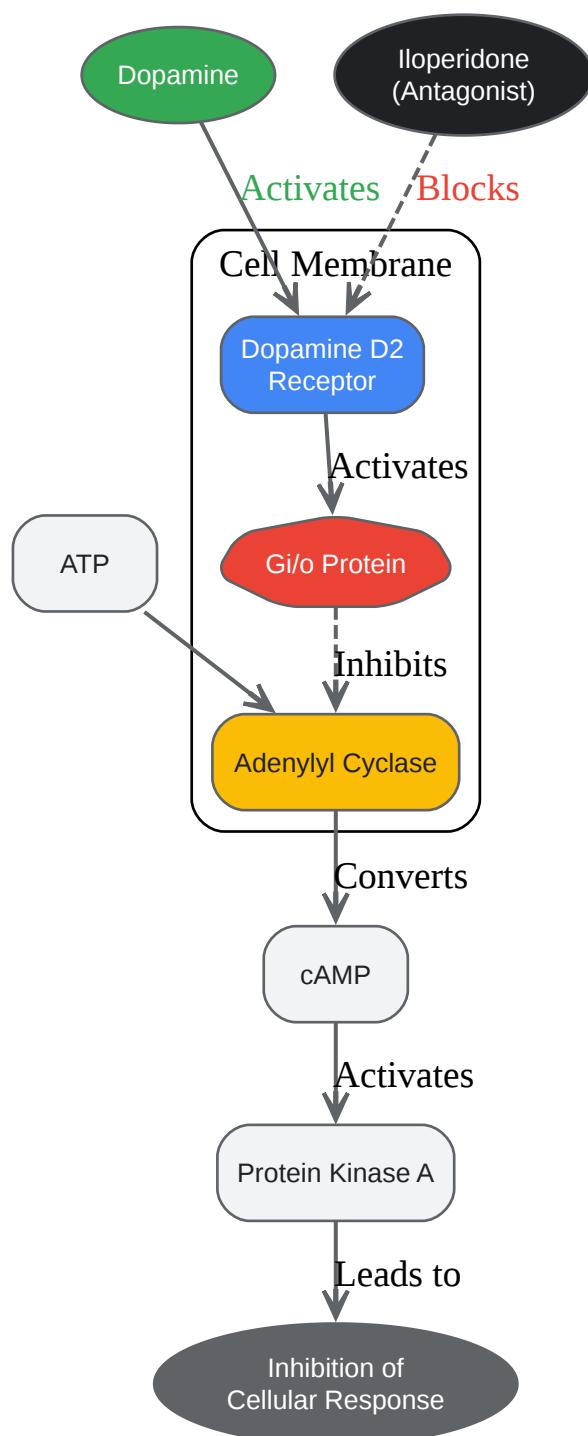
Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of Iloperidone and the primary signaling pathways associated with its mechanism of action.



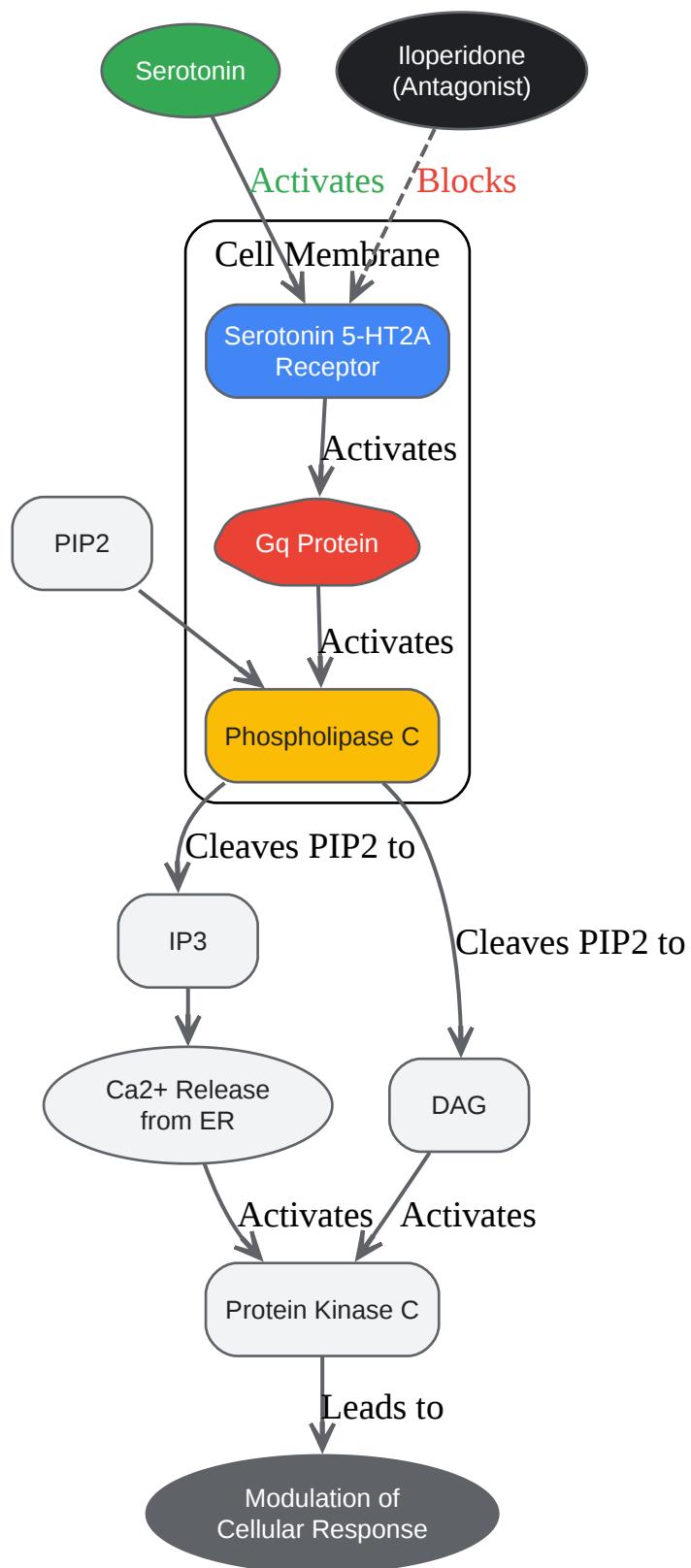
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Caption: Metabolic pathways of Iloperidone.



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Caption: Dopamine D2 receptor antagonist signaling pathway.



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Caption: Serotonin 5-HT2A receptor antagonist signaling pathway.

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